Divergent In Vitro Antitumor Potency Against MCF-7 Cells Compared to the 4-Methoxy Analog
In a head-to-head study, the target compound (3b) demonstrated a higher IC₅₀ value (lower potency) against the MCF-7 human breast cancer cell line compared to its closest structural analog, the 4-methoxyacetophenone derivative (3a) [1]. While the target compound is less potent, this quantifiable difference in biological activity directly results from the 4-chloro versus 4-methoxy substitution, providing a validated tool for probing the electronic and steric determinants of cytotoxicity within this chemotype.
| Evidence Dimension | In vitro cytotoxicity against MCF-7 (human breast cancer) cells |
|---|---|
| Target Compound Data | IC₅₀ = 28.4 µg/mL (Compound 3b) |
| Comparator Or Baseline | IC₅₀ = 23.4 µg/mL (Compound 3a, the 4-methoxyacetophenone hydrazone analog) |
| Quantified Difference | The target compound (3b) is 1.21-fold less potent (higher IC₅₀) than the comparator (3a). |
| Conditions | MCF-7 cells incubated with compounds at 0.39–50 µg/mL for 48 h at 37°C; viability determined by colorimetric method. Doxorubicin used as reference standard (IC₅₀ = 0.426 µg/mL). |
Why This Matters
This data quantifies the influence of the 4-chlorophenyl group on antitumor activity, establishing it as a distinct molecular tool for SAR studies where reduced potency relative to a 4-methoxy analog is a specific scientific requirement.
- [1] Salman, A. S. (2013). Utility of Activated Nitriles in the Synthesis of Novel Heterocyclic Compounds with Antitumor Activity. Journal of Chemistry, 2013, Article ID 259348. View Source
